1-(2-Ethylhexyl)piperazine
Overview
Description
1-(2-Ethylhexyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities . The addition of the 2-ethylhexyl group to the piperazine ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Preparation Methods
The synthesis of 1-(2-Ethylhexyl)piperazine can be achieved through various methods. One common approach involves the reaction of piperazine with 2-ethylhexyl bromide under basic conditions. The reaction typically proceeds as follows:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected to yield the desired product.
Ring opening of aziridines: Aziridines can be opened by nucleophiles such as piperazine to form substituted piperazines.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(2-Ethylhexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form secondary amines.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as methanol or dichloromethane, and catalysts like palladium or copper complexes . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Ethylhexyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)piperazine and its derivatives involves interactions with various molecular targets and pathways. The nitrogen atoms in the piperazine ring can act as hydrogen bond donors or acceptors, facilitating interactions with biological receptors . These interactions can modulate the activity of neurotransmitters, enzymes, and other proteins, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
1-(2-Ethylhexyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: This compound has been studied for its radioprotective properties and low cytotoxicity.
1-(2-Chloroethyl)piperazine: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-(2-Methoxyethyl)piperazine: Known for its use in the synthesis of various organic compounds.
The uniqueness of this compound lies in its enhanced lipophilicity due to the ethylhexyl group, which can improve its pharmacokinetic properties and make it a valuable compound in drug development .
Properties
IUPAC Name |
1-(2-ethylhexyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-5-6-12(4-2)11-14-9-7-13-8-10-14/h12-13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFMMXCEQYFBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308100 | |
Record name | Piperazine, 1-(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240564-47-9 | |
Record name | Piperazine, 1-(2-ethylhexyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240564-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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